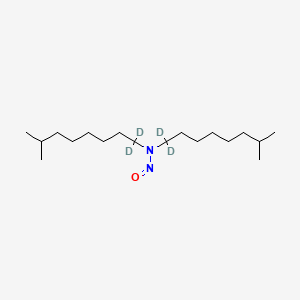

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H38N2O |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

InChI Key |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated isotopologue of N-Nitroso-N,N-di-(7-methyloctyl)amine. This document consolidates key data and methodologies relevant to the research and development involving this compound, with a focus on its application as an internal standard in analytical chemistry.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of the corresponding non-labeled nitrosamine (B1359907) impurity. Its deuteration provides a distinct mass difference, enabling accurate and precise measurements.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide[1] |

| Synonyms | N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4[1] |

| CAS Number | 1794754-41-8[1] |

| Molecular Formula | C₁₈H₃₄D₄N₂O |

| Molecular Weight | 302.53 g/mol [1] |

| Exact Mass | 302.323520824 Da[1] |

| Appearance | Not specified, likely a pale yellow oil similar to its non-deuterated counterpart. |

| Storage Temperature | -20°C is recommended for the non-deuterated form.[2] |

Table 2: Computed Chemical Properties of this compound

| Property | Value |

| XLogP3 | 7.5[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 15[1] |

| Topological Polar Surface Area | 32.7 Ų[1] |

| Heavy Atom Count | 21[1] |

| Complexity | 209[1] |

Table 3: Properties of Non-Deuterated N-Nitroso-N,N-di-(7-methyloctyl)amine

| Property | Value |

| CAS Number | 643014-99-7[2][3] |

| Molecular Formula | C₁₈H₃₈N₂O[2] |

| Molecular Weight | 298.51 g/mol [2] |

| Appearance | Pale Yellow Oil |

| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide[2][3] |

Experimental Protocols

General Synthesis of N-Nitrosamines

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.

Materials:

-

Di-(7-methyloctyl)amine-d4 (the deuterated secondary amine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the deuterated secondary amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

In a separate beaker, dissolve sodium nitrite in water.

-

Slowly add the aqueous sodium nitrite solution to the stirred amine solution.

-

While maintaining the temperature at 0-5°C, add hydrochloric acid dropwise to the reaction mixture. The pH should be maintained in the acidic range (pH 3-4).

-

Continue stirring the mixture at low temperature for 1-2 hours after the addition of acid is complete.

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica (B1680970) gel.

Quantitative Analysis by LC-MS/MS

This compound is an ideal internal standard for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in various sample matrices. The following is a general protocol for the analysis of nitrosamines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Materials and Reagents:

-

This compound (Internal Standard)

-

N-Nitroso-N,N-di-(7-methyloctyl)amine (Analyte Standard)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

LC-MS grade formic acid

Procedure:

1. Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and the internal standard in methanol.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a suitable matrix, with each standard containing a fixed concentration of the internal standard (this compound).

2. Sample Preparation:

-

Accurately weigh or measure the sample to be analyzed.

-

Extract the nitrosamines from the sample matrix using an appropriate solvent (e.g., methanol or dichloromethane).

-

Spike the extracted sample with a known amount of the internal standard solution.

-

The sample may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Typical):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Injection Volume: Typically 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Workflow for Quantitative Analysis of Nitrosamines by LC-MS/MS

Caption: Workflow for Nitrosamine Quantification using an Internal Standard.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its use in analytical applications, particularly in the context of ensuring the safety and quality of pharmaceutical products.

References

Technical Guide: Synthesis and Characterization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled N-nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. N-nitrosamines are a class of compounds of significant interest due to their potential carcinogenicity and presence as impurities in various consumer products and pharmaceuticals. The deuterated analog serves as an essential internal standard for sensitive and accurate quantification in complex matrices by mass spectrometry. This document details the synthetic pathway, including the preparation of the deuterated secondary amine precursor and its subsequent nitrosation. Furthermore, it outlines the analytical methodologies for the structural confirmation and purity assessment of the final compound, including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

N-nitrosamines are organic compounds characterized by a nitroso group bonded to an amine nitrogen. Their classification as probable human carcinogens has led to stringent regulatory limits on their presence in pharmaceutical products, food, and water. Accurate monitoring of these impurities necessitates the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response during analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is the deuterated form of N-Nitrosodiisononylamine, with deuterium (B1214612) atoms at the alpha-position to the nitrogen atom. This guide presents a plausible and detailed methodology for its synthesis and characterization, intended to support researchers in analytical method development, quality control, and toxicological studies.

Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with the synthesis of the secondary amine precursor, followed by deuteration at the alpha-carbon, and finally, nitrosation.

Synthesis Pathway

The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-di-(7-methyloctyl)amine

This procedure outlines a standard reductive amination reaction.

-

Reaction Setup: To a solution of 7-methyloctanal (1.0 eq) and 7-methyloctylamine (1.1 eq) in a suitable solvent such as ethanol (B145695) or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure secondary amine.

Step 2: α-Deuteration of N,N-di-(7-methyloctyl)amine

This protocol is based on catalytic H/D exchange at the α-position of amines.[1]

-

Reaction Setup: In a sealed vial, N,N-di-(7-methyloctyl)amine (1.0 eq) is dissolved in deuterium oxide (D₂O). A ruthenium-based catalyst is added (e.g., a monohydrido-bridged dinuclear Ru complex).[1]

-

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for 24-48 hours.

-

Monitoring: The extent of deuteration can be monitored by taking aliquots and analyzing by ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the α-protons.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

-

Purification: The resulting deuterated amine is typically used in the next step without further purification if the conversion is high.

Step 3: Nitrosation of N,N-di-(7-methyloctyl)amine-d4

This is a classic N-nitrosation procedure.[2]

-

Reaction Setup: The deuterated amine, N,N-di-(7-methyloctyl)amine-d4 (1.0 eq), is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: An aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.5 eq) is added, followed by the slow, dropwise addition of hydrochloric acid (e.g., 2M HCl) while maintaining the temperature at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Work-up: The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a yellow oil.

Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Protocol: HPLC analysis is performed to determine the purity of the final compound.

-

System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Gradient: A typical gradient would be starting with 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 10 µL.

Representative Data:

| Parameter | Result |

| Retention Time | 12.5 min |

| Purity (by area %) | >98% |

High-Resolution Mass Spectrometry (HRMS)

Protocol: HRMS is used to confirm the elemental composition of the synthesized molecule.

-

System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Operated in full scan mode to obtain the accurate mass of the protonated molecule [M+H]⁺.

-

Data Analysis: The measured mass is compared to the theoretical mass. The mass fragmentation pattern can also be analyzed in MS/MS mode. Common fragmentations for N-nitrosamines include the loss of •OH and •NO.[3][4]

Representative Data:

| Parameter | Theoretical | Measured | Difference (ppm) |

| Molecular Formula | C₁₈H₃₄D₄N₂O | - | - |

| [M+H]⁺ | 303.3309 | 303.3305 | -1.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the molecule. The presence of conformational isomers (rotamers) due to restricted rotation around the N-N bond is a characteristic feature of N-nitrosamines and can lead to signal doubling in the NMR spectra.[5]

-

System: A 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR: The absence of signals around 3.2-3.5 ppm, corresponding to the α-protons in the non-deuterated compound, confirms successful deuteration.

-

¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the α-carbons will appear as triplets due to coupling with deuterium.

Representative Data:

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |

| 3.85 / 3.40 | - | - | N-CD₂ - (signals absent) |

| 1.65 - 1.50 | m | 8H | -CH₂- |

| 1.35 - 1.20 | m | 24H | -CH₂- |

| 0.90 | d | 12H | -CH(CH₃ )₂ |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |

| 49.5 (t) / 41.5 (t) | N-C D₂- (rotamers) |

| 39.0 | -C H(CH₃)₂ |

| 34.0 / 33.5 | -CH₂- |

| 29.5 / 29.0 | -CH₂- |

| 28.0 | -C H(CH₃)₂ |

| 24.5 | -CH₂- |

| 22.5 | -CH(CH₃)₂ |

Application in Drug Development and Safety Assessment

The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart in various matrices, particularly in pharmaceutical drug substances and products.

Role in Bioanalytical and Pharmaceutical Analysis

The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability.

Caption: Use of the deuterated standard in quantitative analysis.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The detailed protocols for synthesis, purification, and multi-faceted characterization provide a solid foundation for researchers and scientists working in the fields of analytical chemistry, drug development, and toxicology. The availability of this stable isotope-labeled standard is critical for the accurate risk assessment and quality control of N-nitrosamine impurities in regulated products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jchr.org [jchr.org]

- 3. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Nitrosamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated nitrosamines. These isotopically labeled compounds are critical as internal standards for the accurate quantification of nitrosamine (B1359907) impurities in pharmaceuticals and other matrices. This document details their fundamental characteristics, analytical methodologies for their detection, and their role in understanding the metabolic activation of their non-deuterated analogues.

Physical and Chemical Properties of Deuterated Nitrosamines

Deuterated nitrosamines are structurally analogous to their corresponding non-deuterated forms, with one or more hydrogen atoms replaced by deuterium (B1214612). This isotopic substitution results in a higher molecular weight but nearly identical physicochemical properties.[1] This similarity in chemical behavior is crucial for their use as internal standards in analytical testing.[2]

Quantitative Data Summary

The following tables summarize key physical and chemical properties of commonly used deuterated nitrosamines.

Table 1: Physical Properties of Deuterated Nitrosamines

| Compound | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N-Nitrosodimethylamine-d6 | NDMA-d6 | 17829-05-9 | C₂D₆N₂O | 80.12 | 153 °C at 774 mmHg[3][4] | 1.086 at 25 °C[3] |

| N-Nitrosodiethylamine-d10 | NDEA-d10 | 1116-54-7 | C₄D₁₀N₂O | 112.22 | Not readily available | Not readily available |

| N-Nitrosodiisopropylamine-d14 | NDIPA-d14 | 1219804-95-5 | C₆D₁₄N₂O | 144.29 | Not readily available | Not readily available |

| N-Nitroso-di-n-butylamine-d18 | NDBA-d18 | 1219804-99-9 | C₈D₁₈N₂O | 176.36 | Not readily available | Not readily available |

| N-Nitroso-N-methyl-4-aminobutyric acid-d3 | NMBA-d3 | 1219805-02-7 | C₅H₇D₃N₂O₃ | 165.17 | Not readily available | Not readily available |

Table 2: Chemical and Spectroscopic Properties of N-Nitrosodimethylamine-d6 (NDMA-d6)

| Property | Value/Description |

| Appearance | Colorless to pale yellow liquid[5] |

| Solubility | Soluble in organic solvents[5] |

| Isotopic Purity | Typically ≥98 atom % D[3] |

| Storage | Store at room temperature, protected from light and moisture[6] |

| Mass Shift (vs. NDMA) | M+6[3] |

| InChI Key | UMFJAHHVKNCGLG-WFGJKAKNSA-N[3] |

Experimental Protocols

The accurate analysis of deuterated nitrosamines, and by extension their non-deuterated counterparts, relies on highly sensitive and specific analytical techniques. The following sections detail common experimental protocols.

Synthesis of Deuterated Nitrosamines

A general approach to the synthesis of deuterated nitrosamines involves the nitrosation of a deuterated secondary amine.[5][7]

Protocol: General Synthesis of a Deuterated Nitrosamine

-

Starting Material: Obtain the corresponding deuterated secondary amine.

-

Nitrosating Agent: Utilize a suitable nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions, or a milder reagent like tert-butyl nitrite (TBN) for substrates with acid-labile functional groups.[8]

-

Reaction Conditions:

-

Dissolve the deuterated secondary amine in an appropriate solvent (e.g., water, dichloromethane).

-

If using sodium nitrite, acidify the solution (e.g., with HCl) and add the sodium nitrite solution dropwise at a controlled temperature (typically 0-5 °C) to form nitrous acid in situ.

-

If using tert-butyl nitrite, the reaction can often be performed under solvent-free conditions.[8]

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture.

-

Extract the deuterated nitrosamine using an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using techniques such as column chromatography or distillation.

-

-

Characterization: Confirm the identity and purity of the synthesized deuterated nitrosamine using NMR, mass spectrometry, and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.[1][9]

Protocol: GC-MS/MS Analysis of Volatile Deuterated Nitrosamines

-

Sample Preparation:

-

For samples soluble in organic solvents, dissolve a known weight of the sample in a suitable solvent like dichloromethane.[9]

-

For water-soluble samples, perform a liquid-liquid extraction. For instance, dissolve the sample in an alkaline solution (e.g., 1M NaOH) and extract with dichloromethane.[9]

-

Spike the sample with a known concentration of the deuterated nitrosamine internal standard.

-

Filter the extract through a 0.2 µm syringe filter before analysis.[9]

-

-

GC Conditions:

-

Column: A polar stationary phase column, such as one based on polyethylene (B3416737) glycol (e.g., TG-WAX MS), is commonly used.[10]

-

Injector: Use a split/splitless injector, typically in splitless mode to enhance sensitivity, at a temperature around 250 °C.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-245 °C).[10][11]

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Select appropriate precursor and product ions for each deuterated nitrosamine. These transitions should be optimized for the specific instrument.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[2][12]

Protocol: LC-MS/MS Analysis of Deuterated Nitrosamines

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., methanol (B129727)/water mixture).[13]

-

Spike the sample with a known concentration of the deuterated nitrosamine internal standard.

-

Vortex and/or sonicate to ensure complete dissolution.

-

Centrifuge the sample to pellet any undissolved material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

-

-

LC Conditions:

-

Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (F5) column, is commonly used to achieve separation.[13][14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[14]

-

Flow Rate: Typically in the range of 0.4-0.6 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[14]

-

-

MS/MS Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines, while Electrospray Ionization (ESI) is suitable for more complex nitrosamines.[12]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize precursor and product ions for each deuterated nitrosamine to ensure specificity and sensitivity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of deuterated nitrosamines.[15][16]

Protocol: NMR Analysis of Deuterated Nitrosamines

-

Sample Preparation: Dissolve the deuterated nitrosamine sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). For deuterium NMR, a non-deuterated solvent can be used.[17]

-

¹H NMR:

-

Acquire a proton NMR spectrum to identify any residual proton signals. This can help in determining the positions and extent of deuteration.

-

The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated analogue confirms deuteration at those positions.

-

-

²H NMR (Deuterium NMR):

-

This technique directly observes the deuterium nuclei.

-

It is particularly useful for highly deuterated compounds where proton signals are very weak.[17]

-

The chemical shifts in the deuterium spectrum are identical to those in the proton spectrum, providing direct information about the location of the deuterium atoms.

-

-

¹³C NMR:

-

Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

-

Deuterium substitution can cause a slight upfield shift and splitting of the attached carbon signal due to C-D coupling.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity of the deuterated nitrosamine.

Signaling Pathways and Experimental Workflows

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

Nitrosamines require metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[18] The deuteration of nitrosamines at the α-carbon position can significantly slow down this metabolic activation, a phenomenon known as the kinetic isotope effect. This has been shown to reduce the carcinogenic potency of some nitrosamines.

Caption: Metabolic activation of NDMA via CYP450-mediated α-hydroxylation.

Analytical Workflow for Nitrosamine Quantification

The use of deuterated nitrosamines as internal standards is central to the accurate quantification of nitrosamine impurities. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the quantitative analysis of nitrosamines.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Nitrosodimethylamine-d6 D 98atom 17829-05-9 [sigmaaldrich.com]

- 4. N-NITROSODIMETHYL-D6-AMINE | 17829-05-9 [chemicalbook.com]

- 5. CAS 17829-05-9: N-NITROSODIMETHYL-D6-AMINE | CymitQuimica [cymitquimica.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. gcms.labrulez.com [gcms.labrulez.com]

- 11. mdpi.com [mdpi.com]

- 12. waters.com [waters.com]

- 13. lcms.cz [lcms.cz]

- 14. fda.gov [fda.gov]

- 15. mdpi.com [mdpi.com]

- 16. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

The Role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Modern Nitrosamine Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and quantification of N-nitrosamine impurities in pharmaceutical products, active pharmaceutical ingredients (APIs), and various consumer products remain a critical challenge for regulatory bodies and manufacturers worldwide. Due to their classification as probable human carcinogens, stringent limits on their presence necessitate highly sensitive, selective, and robust analytical methods. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, has become the gold standard for accurate quantification. This technical guide focuses on the pivotal role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated analog of a long-chain nitrosamine (B1359907), in this analytical landscape. While specific public data on its application is scarce, this document outlines its theoretical advantages, particularly for the analysis of larger and less volatile nitrosamine drug substance-related impurities (NDSRIs), and provides representative experimental protocols adapted from established methods for other nitrosamines.

Introduction: The Challenge of Nitrosamine Impurities

N-nitrosamines are a class of compounds that can form during the synthesis of APIs, in the final drug product formulation, or during storage.[1] Their potent carcinogenic nature has led to strict regulatory limits, often in the parts-per-billion (ppb) range, requiring highly sophisticated analytical techniques for their control.[2] Analytical methods must not only be sensitive but also highly accurate to avoid false-positive or false-negative results, which can have significant implications for patient safety and product availability.

The use of an internal standard (ISTD) is fundamental to achieving high-quality quantitative data in analytical chemistry.[3] An ideal ISTD is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[4]

The Principle of Isotope Dilution and the Role of Deuterated Standards

Isotope dilution is a powerful technique for quantitative analysis that involves adding a known amount of an isotopically labeled version of the analyte to the sample.[5] This labeled compound, in this case, this compound, serves as the internal standard.

The core principle is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical process, including sample extraction, cleanup, derivatization (if any), and ionization in the mass spectrometer.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical procedure.[5]

Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are commonly used for this purpose.[6] The mass difference allows for their distinct detection by a mass spectrometer without significantly altering their chemical properties.[6]

This compound: A Profile

This compound is the deuterated form of N-Nitroso-N,N-di-(7-methyloctyl)amine. Its key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

| Synonyms | N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4 |

| Molecular Formula | C₁₈H₃₄D₄N₂O |

| Molecular Weight | ~302.53 g/mol |

| CAS Number | 1794754-41-8 |

Data sourced from PubChem and commercial suppliers.[7][8][9]

Rationale for Using a Long-Chain Deuterated Internal Standard

While common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are small and volatile, the landscape of nitrosamine impurities has expanded to include larger, more complex molecules known as nitrosamine drug substance-related impurities (NDSRIs).[10] These NDSRIs are formed when a part of the drug substance molecule itself reacts to form a nitrosamine.

The use of a long-chain deuterated internal standard like this compound is particularly advantageous for the analysis of these larger, less volatile NDSRIs. The structural similarity ensures that the internal standard more closely mimics the chromatographic behavior and extraction efficiency of the target large-molecule nitrosamines, leading to more accurate quantification.

Experimental Protocols: Representative Methodologies

The following protocols are representative examples of how this compound could be employed in LC-MS/MS and GC-MS/MS methods for the analysis of corresponding long-chain nitrosamines. Note: These are generalized procedures and must be fully validated for the specific analyte, matrix, and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are not amenable to GC-MS due to low volatility or thermal instability.[5]

Sample Preparation:

-

Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected level of the target nitrosamine.

-

Extraction: Add 5 mL of methanol (B129727) and vortex or sonicate for 10-15 minutes to ensure complete dissolution and extraction.

-

Centrifugation and Filtration: Centrifuge the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

LC-MS/MS Conditions:

| Parameter | Representative Value |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |

| Gradient | Optimized for separation of target analyte and ISTD |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

MRM transitions would need to be empirically determined for both the target long-chain nitrosamine and this compound by infusing standard solutions into the mass spectrometer.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS is highly effective for the analysis of volatile and semi-volatile nitrosamines. For long-chain nitrosamines, a direct liquid injection is typically more suitable than headspace analysis.

Sample Preparation:

-

Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance into a vial.

-

Internal Standard Spiking: Add a known volume of a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Extraction: Add 1 mL of dichloromethane (B109758) and vortex for 5 minutes.

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS/MS Conditions:

| Parameter | Representative Value |

| GC System | Gas Chromatograph with Autosampler |

| Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 50°C, hold 2 min, ramp at 20°C/min to 280°C, hold 5 min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Method Validation

All quantitative data from method validation and routine analysis should be summarized in clearly structured tables. Key validation parameters to be assessed include:

-

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example Quantitative Data Table (Hypothetical)

| Analyte | Linearity (R²) | Range (ng/mL) | Accuracy (% Recovery) | LOQ (ng/mL) |

| NDSRI-X | >0.995 | 1 - 200 | 95 - 105% | 1.0 |

| NDSRI-Y | >0.998 | 0.5 - 100 | 92 - 108% | 0.5 |

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical processes.

Caption: General analytical workflow for nitrosamine analysis using an internal standard.

Conclusion

This compound is a valuable tool for the analytical chemist, particularly as the scope of nitrosamine analysis expands to include larger, more complex drug substance-related impurities. Its role as a stable isotope-labeled internal standard is crucial for the implementation of robust and reliable isotope dilution mass spectrometry methods. By compensating for variations in sample preparation and instrument response, it enables the accurate and precise quantification of nitrosamines at the trace levels demanded by global regulatory agencies. While specific application data is not widely published, the principles outlined in this guide provide a strong foundation for the development and validation of analytical methods using this and similar long-chain deuterated internal standards, ultimately contributing to the safety and quality of pharmaceutical products.

References

- 1. fda.gov [fda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. clearsynth.com [clearsynth.com]

- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. This compound [lgcstandards.com]

- 8. This compound | C18H38N2O | CID 71751126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [lgcstandards.com]

- 10. antisel.gr [antisel.gr]

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling considerations for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Due to a lack of specific toxicological data for this deuterated compound, this document extrapolates from information on the non-deuterated form, N-Nitrosodiisononylamine, and the broader class of N-nitroso compounds, which are classified as probable human carcinogens.[1][2][3] Extreme caution is therefore advised in all handling and experimental procedures.

Compound Identification and Physical Properties

Limited specific data is available for this compound. The following table summarizes the known properties of the closely related non-deuterated compound, N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine).

| Property | Data | Source |

| Chemical Name | N-Nitroso-N,N-di-(7-methyloctyl)amine | [4] |

| Synonyms | N-Isononyl-N-nitrosoisononanamine; N-Nitrosodiisononylamine | [4] |

| Molecular Formula | C18H38N2O | [4] |

| Molecular Weight | 298.52 g/mol | [4] |

| Appearance | Pale Yellow Oil | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Hazard Identification and Toxicological Profile

While specific toxicological studies for this compound are not available, the broader class of N-nitroso compounds is well-documented for its carcinogenic potential.[1][2] The U.S. Environmental Protection Agency (EPA) classifies N-nitroso compounds as probable human carcinogens.[1]

General Hazards of N-Nitroso Compounds:

| Hazard | Description | Source |

| Carcinogenicity | Classified as probable human carcinogens. Long-term exposure in animal studies has been linked to cancers of the liver, esophagus, and nasal cavities. | [1] |

| Hepatotoxicity | N-nitroso compounds can cause severe liver damage, even with short-term exposure to high levels. | [1] |

| Acute Toxicity | High-level exposure in animal studies has led to internal bleeding and death. | [1] |

A Safety Data Sheet for a solution of N-Nitrosodiisononylamine in methanol (B129727) highlights that the toxicological properties of the compound itself have not been thoroughly investigated.[5] The hazards of the solution are primarily attributed to the methanol solvent.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the probable carcinogenic nature of N-nitroso compounds, stringent safety protocols must be followed at all times. The following logical workflow outlines the essential steps for handling this compound in a laboratory setting.

Experimental Protocols: General Guidelines for Carcinogens

Specific experimental protocols for this compound are not publicly available. Researchers must adapt their procedures based on established best practices for handling potent carcinogens.

Key Principles:

-

Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood, clearly marked with warning signs.

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (nitrile is a common choice) should be worn at all times. Double-gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A lab coat, preferably disposable, should be worn and removed before leaving the designated area.

-

-

Decontamination: All surfaces and equipment should be decontaminated after use. A common decontamination procedure for N-nitrosamines involves treatment with a solution of sodium hypochlorite.

-

Waste Disposal: All waste materials, including contaminated PPE, should be collected in sealed containers and disposed of as hazardous chemical waste in accordance with institutional and local regulations.

The following decision-making diagram illustrates the selection of appropriate PPE.

Emergency Procedures

Spills:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Secure the area to prevent entry.

-

Report: Report the spill to the institutional Environmental Health and Safety (EHS) department.

-

Cleanup: Only trained personnel with appropriate PPE should perform cleanup. Use an absorbent material to contain the spill and decontaminate the area as per EHS guidelines.

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with all available information on the compound.

Conclusion

This compound must be handled as a potent carcinogen. The absence of specific toxicological data necessitates a highly conservative approach to safety. All laboratory personnel must be thoroughly trained in the handling of hazardous chemicals and adhere strictly to the protocols outlined in this guide and by their institution. By prioritizing safety through engineering controls, appropriate PPE, and diligent work practices, researchers can minimize the risks associated with this compound.

References

The Formation of N-Nitrosamines: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Mechanisms, Risks, and Mitigation Strategies Associated with N-Nitrosamine Impurities

Introduction

N-Nitrosamines are a class of chemical compounds that have garnered significant attention within the pharmaceutical industry and regulatory bodies due to their classification as probable human carcinogens. The discovery of these impurities in various drug products has led to product recalls and heightened scrutiny of manufacturing processes.[1] Understanding the fundamental mechanisms of N-nitrosamine formation is paramount for researchers, scientists, and drug development professionals to effectively mitigate the risks associated with these potentially harmful compounds. This technical guide provides a comprehensive overview of the core principles of N-nitrosamine formation, data-driven insights into influencing factors, detailed experimental protocols for their assessment, and a review of their metabolic activation pathways.

Core Mechanisms of N-Nitrosamine Formation

The formation of N-nitrosamines is a chemical reaction that primarily involves the interaction of a nitrosating agent with a secondary or tertiary amine.[2][3] The general chemical structure of an N-nitrosamine features a nitroso group (-N=O) bonded to an amine nitrogen.[3]

The Key Reactants:

-

Nitrosatable Amines: Secondary amines (R₂NH) are most susceptible to nitrosation.[4][5] Tertiary amines (R₃N) can also undergo nitrosation, although the reaction is generally slower as it requires a dealkylation step.[4][6] The risk of nitrosamine (B1359907) formation from simple trialkylamines in pharmaceutical products is often considered low due to this slower reaction rate.[4] However, certain structurally complex tertiary amines may have an increased risk.[4] Primary amines can also react but typically form unstable diazonium ions that do not lead to stable nitrosamines.[3]

-

Nitrosating Agents: The most common nitrosating agent is nitrous acid (HNO₂), which is formed from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions.[3][7] Other potential nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and organic nitrites (e.g., tert-butyl nitrite).[8][9] Nitrite impurities can be found in various raw materials, including pharmaceutical excipients and water.[8][10]

The Chemical Reaction:

The primary pathway for N-nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent, typically in an acidic environment. Under acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form the potent nitrosating agent dinitrogen trioxide (N₂O₃). N₂O₃ then reacts with the unprotonated form of the secondary amine to yield the N-nitrosamine.

The following diagram illustrates the general mechanism of N-nitrosamine formation from a secondary amine and nitrite under acidic conditions.

Caption: General mechanism of N-nitrosamine formation.

Factors Influencing N-Nitrosamine Formation

Several factors can significantly influence the rate and extent of N-nitrosamine formation. A thorough understanding of these factors is crucial for developing effective risk mitigation strategies.

-

pH: The rate of nitrosation is highly dependent on pH. The formation of the active nitrosating agent, nitrous acid, is favored under acidic conditions (typically pH < 6).[11]

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation.[12]

-

Concentration of Reactants: The rate of formation is directly related to the concentrations of both the nitrosatable amine and the nitrosating agent.

-

Catalysts: Certain species can catalyze the nitrosation reaction. For example, bromide can act as a catalyst in the formation of N-nitrosodimethylamine (NDMA) during ozonation of water containing N,N-dimethylsulfamide.[13]

-

Inhibitors: Some compounds can inhibit nitrosamine formation by scavenging nitrosating agents. Ascorbic acid (Vitamin C) is a well-known inhibitor that can significantly reduce the formation of N-nitrosamines.[2][14][15] Studies have shown that ascorbic acid can reduce nitrosamine formation by approximately 75% in model formulations.[16]

Quantitative Data on N-Nitrosamine Formation and Control

The following tables summarize key quantitative data related to N-nitrosamine formation, regulatory limits, and influencing factors.

Table 1: N-Nitrosamine Formation Yields from Amines

| Amine Type | Nitrosating Conditions | Yield Range (%) | Reference(s) |

| Secondary Amines | Heated with sodium nitrite and a high-boiling ester | 4 - 80 | [17] |

| Tertiary Amines | Heated with sodium nitrite and a high-boiling ester | 4 - 80 | [17] |

Note: Yields are highly dependent on specific reaction conditions.

Table 2: Second-Order Rate Constants for Reactions of NDMA Precursors with Oxidants

| NDMA Precursor | Oxidant | Apparent Second-Order Rate Constant (k_app) at pH 7 (M⁻¹s⁻¹) | Reference(s) |

| Dimethylamine (DMA) | Ozone | 2.4 x 10⁻¹ | [18][19] |

| Various Tertiary Amines | Ozone | 2.3 x 10⁹ (upper range) | [18][19] |

| Dimethylamine (DMA) | Chlorine Dioxide | 6.7 x 10⁻³ | [18][19] |

| Various Tertiary Amines | Chlorine Dioxide | 3.0 x 10⁷ (upper range) | [18][19] |

| N,N-Dimethylsulfamide (DMS) | Ozone | ~20 | [13] |

| Br-DMS intermediate | Ozone | ≥ 5000 | [13] |

Table 3: Acceptable Intake (AI) Limits for Common N-Nitrosamines

| N-Nitrosamine | Acronym | AI Limit (ng/day) | Regulatory Body | Reference(s) |

| N-nitroso-dimethylamine | NDMA | 96 | Health Canada, FDA | [20][21][22] |

| N-nitroso-diethylamine | NDEA | 26.5 | Health Canada, FDA | [20][21][22] |

| N-nitroso-dibutylamine | NDBA | 26.5 | Health Canada | [20] |

| N-nitroso-dipropylamine | NDPA | 26.5 | Health Canada | [20] |

| N-nitroso-morpholine | NMOR | 127 | Health Canada | [20] |

| N-nitroso-piperidine | NPIP | 1300 | Health Canada | [20] |

| N-methyl-N-nitroso-phenethylamine | NMPEA | 8 | Health Canada | [20] |

| Default class specific TTC | - | 18.0 | EMA | [23] |

Note: This is not an exhaustive list. AI limits are subject to change and may vary by regulatory agency.

Table 4: Typical Nitrite Content in Common Pharmaceutical Excipients

| Excipient | Mean Nitrite Content (ppm) | Nitrite Content Range (ppm) | Reference(s) |

| Lactose | 0.54 | 0.07 - 1.7 | [24] |

| Microcrystalline Cellulose (MCC) | 0.70 | 0.04 - 2.4 | [24] |

| Crospovidone | 8.3 | up to 14 |

Note: Nitrite levels can vary significantly between suppliers and even between different lots from the same supplier.[24]

Experimental Protocols

Accurate and reliable analytical methods are essential for the detection and quantification of N-nitrosamines and for assessing the potential for their formation.

Protocol 1: N-Nitrosamine Formation Potential (NAP) Test

This protocol is a generalized procedure to assess the likelihood of a drug substance to form an N-nitrosamine under stressed conditions.

Objective: To determine if a vulnerable amine can form a stable N-nitrosamine.

Materials:

-

Vulnerable amine (drug substance or related compound)

-

Sodium nitrite (NaNO₂)

-

Formic acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Standard analytical equipment (vials, stir plates, etc.)

-

LC-MS/MS or GC-MS for analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the vulnerable amine in a mixture of water and an organic solvent (e.g., DCM).

-

Acidification: Add formic acid to the solution to achieve an acidic pH (typically around 3.0-3.5).

-

Initiation of Nitrosation: Add an aqueous solution of sodium nitrite to the reaction mixture. A molar excess of nitrite is often used.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24 hours).

-

Work-up: After the reaction period, quench the reaction (e.g., by adding a scavenger like ammonium (B1175870) sulfamate). Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it.

-

Analysis: Analyze the resulting sample for the presence of the corresponding N-nitrosamine using a validated and sensitive analytical method, such as LC-MS/MS or GC-MS.

Interpretation: The detection of the N-nitrosamine confirms the potential for its formation from the tested amine.

Protocol 2: Quantification of Nitrite in Excipients by Headspace GC-MS

This protocol provides a highly sensitive method for determining trace levels of nitrite in pharmaceutical excipients.[25]

Objective: To quantify the nitrite content in excipients down to parts-per-million (ppm) or parts-per-billion (ppb) levels.

Principle: Nitrite reacts with cyclamate in an aqueous solution to form cyclohexene (B86901), which is a volatile compound that can be detected and quantified by headspace gas chromatography-mass spectrometry (HS-GC-MS).[25]

Materials:

-

Excipient sample

-

Sodium cyclamate

-

Deionized water

-

Headspace vials

-

GC-MS system with a headspace autosampler

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the excipient into a headspace vial.

-

Reagent Addition: Add a defined volume of an aqueous solution of sodium cyclamate to the vial.

-

Incubation: Seal the vial and incubate at a controlled temperature for a specific time to allow the reaction between nitrite and cyclamate to complete.

-

HS-GC-MS Analysis: Analyze the headspace of the vial using a validated GC-MS method to quantify the amount of cyclohexene formed.

-

Quantification: Correlate the amount of cyclohexene detected to the initial concentration of nitrite in the excipient sample using a calibration curve prepared with known amounts of nitrite.

Mandatory Visualizations

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

The carcinogenicity of many N-nitrosamines is not due to the parent compound itself, but rather to its metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.[3] This activation leads to the formation of highly reactive species that can alkylate DNA, leading to mutations and potentially cancer.

Caption: Metabolic activation pathway of NDMA.

Workflow for N-Nitrosamine Risk Assessment in Drug Products

Regulatory agencies such as the EMA and FDA have outlined a systematic approach for the risk assessment and control of N-nitrosamine impurities in pharmaceutical products.[5][26][27][28] This workflow helps manufacturers identify and mitigate potential risks throughout the product lifecycle.

Caption: Regulatory workflow for N-nitrosamine risk management.

Conclusion

The formation of N-nitrosamines is a complex process influenced by a multitude of chemical and environmental factors. For professionals in the pharmaceutical industry, a deep understanding of these formation mechanisms is not merely an academic exercise but a critical component of ensuring drug safety and regulatory compliance. By leveraging the knowledge of reaction kinetics, influencing factors, and robust analytical methodologies, it is possible to proactively identify and mitigate the risks associated with N-nitrosamine impurities. Continuous vigilance, thorough risk assessments, and the implementation of effective control strategies are essential to safeguard patient health and maintain the integrity of pharmaceutical products.

References

- 1. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products | CoLab [colab.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. freethinktech.com [freethinktech.com]

- 7. fda.gov [fda.gov]

- 8. efpia.eu [efpia.eu]

- 9. efpia.eu [efpia.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. freethinktech.com [freethinktech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files.isec.pt [files.isec.pt]

- 15. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dsm.com [dsm.com]

- 17. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitrosamine impurities in medications: Established acceptable intake limits - Canada.ca [canada.ca]

- 21. medinstitute.com [medinstitute.com]

- 22. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 23. tga.gov.au [tga.gov.au]

- 24. pehelspecialities.com [pehelspecialities.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 27. propharmagroup.com [propharmagroup.com]

- 28. resolvemass.ca [resolvemass.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Deuterated Standards in Mass Spectrometry

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative analysis.[1][2][3]

Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from extraction to detection.[2]

Core Principles: The Power of Isotope Dilution

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is the cornerstone of achieving the highest accuracy and precision in quantification.

Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known quantity of a deuterated standard is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[2] Because the deuterated standard is chemically almost identical to the analyte, it behaves in the same manner during every subsequent step, including extraction, derivatization, and injection.[2][3] Any loss of the analyte during this workflow will be accompanied by a proportional loss of the deuterated standard.

The mass spectrometer can differentiate between the native analyte and the heavier deuterated standard.[3] By measuring the ratio of the analyte's peak area to the deuterated standard's peak area, the instrument response is normalized, correcting for a wide range of potential errors. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly reliable and reproducible results.[2][4]

Mitigation of Matrix Effects

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that contain numerous endogenous compounds.[3] When a sample is analyzed, these compounds can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect . This can lead to:

-

Ion Suppression: A decrease in the analyte signal, leading to underestimation.[3][4]

-

Ion Enhancement: An increase in the analyte signal, leading to overestimation.[3][4]

Because a deuterated standard has virtually identical physicochemical properties to the analyte, it co-elutes and is affected by the same ion suppression or enhancement.[3][4] Therefore, while the absolute signals of both the analyte and the standard may decrease or increase, their ratio remains constant, effectively normalizing for the matrix effect.[4]

Key Considerations for Implementation

The effective use of deuterated standards requires careful planning and consideration of several critical factors.

-

Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is paramount. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

-

Position of Deuterium Labeling : Deuterium atoms must be placed on stable positions within the molecule. Labeling on labile functional groups (e.g., -OH, -NH, -SH) should be avoided, as these positions are prone to hydrogen-deuterium exchange with the solvent, which can compromise the analysis.[2][5]

-

Degree of Deuteration : A sufficient mass difference between the analyte and the standard is necessary to prevent isotopic overlap (cross-talk), where the natural isotope peaks of the analyte contribute to the standard's signal.[6][7] A mass increase of +3 Da or more is generally recommended.

-

Co-elution : For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte.[2] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift (the "chromatographic isotope effect"), which must be evaluated during method development.[4]

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Assay Precision with Different Internal Standard Strategies This table illustrates the improvement in precision when using a deuterated internal standard compared to a structural analog or no internal standard.

| Internal Standard Strategy | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |

| No Internal Standard | 12.4 | 2.1 | 16.9% |

| Structural Analog IS | 10.5 | 0.8 | 7.6% |

| Deuterated IS | 10.1 | 0.3 | 3.0% |

| Data is representative and demonstrates a typical trend.[2] |

Table 2: Typical Bioanalytical Method Validation Parameters using a Deuterated IS This table summarizes validation results for an LC-MS/MS method for a hypothetical drug in human plasma, following regulatory guidelines.[8]

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | Meets Criteria |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.5% to 6.2% |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.8% to 7.1% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.1% to 5.5% |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.5% to 8.3% |

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Preparation of Stock and Working Solutions[2][10]

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

Protocol 2: Sample Preparation - Protein Precipitation (for Plasma/Serum)[1][10]

This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.

-

Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma sample (or calibrator/QC).

-

Add IS: Add 200 µL of the IS Spiking Solution (prepared in acetonitrile).

-

Precipitate: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

-

Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: Sample Preparation - Solid-Phase Extraction (SPE) (for Urine)[1]

This protocol provides a more thorough cleanup, reducing matrix effects.

-

Spike Sample: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex.

-

Condition Cartridge: Place an SPE cartridge on a vacuum manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

-

Load Sample: Load the spiked urine sample onto the cartridge.

-

Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.

-

Elute: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 4: LC-MS/MS Analysis[9]

This is a representative example for the quantification of a small molecule drug.

-

Instrumentation: UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: e.g., Precursor ion m/z 350.2 -> Product ion m/z 180.1

-

Deuterated IS: e.g., Precursor ion m/z 356.2 -> Product ion m/z 186.1

-

-

Applications in Drug Development and Beyond

-

Pharmacokinetic (PK) Studies: Deuterated standards are indispensable for the accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.[8][9][10]

-

Therapeutic Drug Monitoring (TDM): In clinical settings, these standards are used to precisely measure the concentration of therapeutic drugs in patients' blood to ensure optimal dosing, as seen with immunosuppressants.[11]

-

Metabolomics: They are crucial for targeted metabolomics, enabling the accurate quantification of endogenous metabolites in complex biological samples to study disease states and biochemical pathways.[12]

-

Proteomics: While stable isotope labeling with ¹³C and ¹⁵N is often preferred in proteomics to avoid chromatographic shifts, deuterated amino acids are also used for the absolute quantification of proteins.[13][14]

Troubleshooting Common Issues

While highly effective, issues can arise. A common problem is poor reproducibility of the analyte-to-internal standard area ratio.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] By effectively compensating for a wide range of analytical variabilities, including matrix effects and sample preparation losses, they enable researchers, scientists, and drug development professionals to generate data of the highest quality, reliability, and regulatory compliance.[2][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 11. texilajournal.com [texilajournal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. uab.edu [uab.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

"N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated analogue of the N-nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine. This document is intended to serve as a critical resource for researchers engaged in the analytical determination of nitrosamine (B1359907) impurities.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its deuteration provides a distinct mass shift from its non-deuterated counterpart, enabling precise and accurate quantification of the target analyte in complex matrices.

A summary of the key chemical and physical properties for both the deuterated and non-deuterated forms of N-Nitroso-N,N-di-(7-methyloctyl)amine is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | This compound | N-Nitroso-N,N-di-(7-methyloctyl)amine |

| Synonyms | N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4 | N-Isononyl-N-nitrosoisononanamine, N-Nitrosodiisononylamine |

| CAS Number | 1794754-41-8[1] | 643014-99-7[2] |

| Molecular Formula | C₁₈H₃₄D₄N₂O[1] | C₁₈H₃₈N₂O[2] |

| Molecular Weight | 302.54 g/mol | 298.51 g/mol [2] |

| Appearance | Not specified; likely a pale yellow oil | Pale Yellow Oil |

| IUPAC Name | N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide | N,N-bis(7-methyloctyl)nitrous amide[2] |

Synthesis of Deuterated N-Nitrosamines: A General Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.

Materials and Reagents

-

Di-(7-methyloctyl)amine-d4 (or other deuterated secondary amine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

-

Dissolution: Dissolve the deuterated secondary amine, Di-(7-methyloctyl)amine-d4, in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of hydrochloric acid with stirring.

-

Nitrosation: While maintaining the low temperature, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically monitored by a color change.

-

Reaction Quenching: After the reaction is complete (as determined by thin-layer chromatography or other suitable method), carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in various samples, particularly in pharmaceutical products. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative Analysis by GC-MS/MS: A General Workflow

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of nitrosamines. The following is a general workflow for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine using its deuterated analogue as an internal standard.